Chloromethyl 6-chlorodecanoate can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich. It falls under the category of chlorinated organic compounds, which are often utilized in synthetic organic chemistry due to their electrophilic properties. The compound is identified by its CAS number 80418-83-3, which is crucial for regulatory and safety documentation.
Chloromethyl 6-chlorodecanoate can be synthesized through a process called chloromethylation of 6-chlorodecanoic acid. This reaction typically involves:
In industrial settings, continuous flow processes may be utilized to enhance efficiency and scalability while minimizing environmental impact through the use of eco-friendly solvents and catalysts.
The reaction mechanism generally involves the nucleophilic attack of the chloromethylating agent on the carboxylic acid, leading to the formation of the ester bond while releasing hydrochloric acid as a byproduct.
The molecular structure of chloromethyl 6-chlorodecanoate can be represented using various chemical notation systems:
InChI=1S/C11H20Cl2O2/c1-2-3-6-10(13)7-4-5-8-11(14)15-9-12/h10H,2-9H2,1H3MMRVINVMGHJPGW-UHFFFAOYSA-NCCCCC(CCCCC(=O)OCCl)ClThe structural formula indicates that the compound features a long hydrophobic carbon chain with two chlorine substituents, contributing to its unique reactivity profile.
Chloromethyl 6-chlorodecanoate participates in several types of chemical reactions:
The conditions for these reactions often require specific reagents:
The mechanism of action for chloromethyl 6-chlorodecanoate primarily revolves around its role as a chloromethylating agent. The highly electrophilic nature of the chloromethyl group allows it to undergo nucleophilic attacks by various substrates, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds in organic synthesis. This property makes it valuable in creating complex organic molecules and modifying existing compounds.
Chloromethyl 6-chlorodecanoate exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and polymer chemistry.
Chloromethyl 6-chlorodecanoate has several significant applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: